"Methyl 2,2-difluoro-3-oxopentanoate" synthesis and properties
"Methyl 2,2-difluoro-3-oxopentanoate" synthesis and properties
An In-depth Technical Guide to Methyl 2,2-difluoro-3-oxopentanoate: Synthesis, Properties, and Applications
Introduction: The Significance of a Fluorinated Keto Ester
Methyl 2,2-difluoro-3-oxopentanoate is a fluorinated organic compound of significant interest in medicinal and process chemistry. As a versatile building block, its value lies in the strategic placement of a geminal difluoro group adjacent to a keto-ester functionality. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] The difluoromethylene (CF2) group, in particular, is a recognized bioisostere for an oxygen atom or a carbonyl group, capable of modulating the pKa of adjacent functional groups, increasing metabolic stability, and enhancing lipophilicity.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2,2-difluoro-3-oxopentanoate for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The unique arrangement of functional groups in Methyl 2,2-difluoro-3-oxopentanoate dictates its reactivity and physical characteristics.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 196202-01-4 | |
| Molecular Formula | C₆H₈F₂O₃ | |
| Molecular Weight | 166.12 g/mol | N/A |
| Boiling Point | 50 °C / 7 mmHg | |
| Density | 1.1 g/cm³ | |
| IUPAC Name | methyl 2,2-difluoro-3-oxopentanoate | |
| InChI Key | RCFKIGITIBNPQE-UHFFFAOYSA-N |
Spectroscopic Profile (Predicted)
While specific spectra are not publicly available, the structure of Methyl 2,2-difluoro-3-oxopentanoate allows for a confident prediction of its key NMR signals:
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¹H NMR: The spectrum would be characterized by a triplet from the methyl group (CH₃) of the ethyl ketone moiety, a quartet from the adjacent methylene group (CH₂), and a singlet for the methyl ester (OCH₃).
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¹³C NMR: Key signals would include the carbonyl carbons of the ketone and ester, the carbon bearing the two fluorine atoms (exhibiting a triplet due to C-F coupling), and the carbons of the ethyl and methoxy groups.
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¹⁹F NMR: A singlet would be observed, as the two fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a gem-difluoro group adjacent to a carbonyl.
Synthesis and Mechanistic Considerations
The synthesis of α,α-difluoro-β-keto esters is a critical area of research in fluorine chemistry.[3][4] While several methods exist, a common and effective approach is the direct electrophilic fluorination of a β-keto ester precursor. This method avoids the use of more hazardous fluorinating agents required for deoxyfluorination.[3]
Representative Synthesis Workflow: Electrophilic Fluorination
The following diagram illustrates a typical workflow for the synthesis of Methyl 2,2-difluoro-3-oxopentanoate from its non-fluorinated precursor, Methyl 3-oxopentanoate.
Caption: General workflow for electrophilic fluorination.
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on established principles for the electrophilic fluorination of β-keto esters.[4][5]
Objective: To synthesize Methyl 2,2-difluoro-3-oxopentanoate via direct fluorination.
Materials:
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Methyl 3-oxopentanoate (1.0 eq)
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Selectfluor™ (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (2.2 eq)
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Acetonitrile (anhydrous)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add Methyl 3-oxopentanoate (1.0 eq) and anhydrous acetonitrile. Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
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Causality: Anhydrous conditions are crucial to prevent side reactions of the electrophilic fluorinating agent with water. Acetonitrile is a common polar aprotic solvent for these reactions.
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-
Addition of Fluorinating Agent: Add Selectfluor™ (2.2 eq) to the solution in portions over 15-20 minutes. The reaction may be slightly exothermic.
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Causality: Portion-wise addition helps to control the reaction temperature. A slight excess of the fluorinating agent ensures the complete conversion of the starting material, which has two active methylene protons to be replaced.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]
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Causality: Monitoring is essential to determine the reaction endpoint, preventing over-reaction or unnecessary heating that could lead to decomposition.
-
-
Quenching and Aqueous Workup: Once the reaction is complete, carefully pour the mixture into deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
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Causality: The workup removes the water-soluble byproducts from the Selectfluor™ reagent and any remaining acetonitrile.
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-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
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Causality: The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic phase.
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is critical before the final purification step.
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-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2,2-difluoro-3-oxopentanoate.[6]
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Causality: Chromatography separates the desired product from any remaining starting material, mono-fluorinated intermediates, and other non-polar impurities.
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Core Applications in Drug Development and Synthesis
Methyl 2,2-difluoro-3-oxopentanoate is a valuable intermediate, primarily leveraged for the synthesis of more complex, biologically active molecules.[1]
Role as a Fluorinated Synthon
The true utility of this compound is realized in its subsequent reactions. The ketone and ester functionalities provide two distinct handles for further chemical transformations, allowing for the construction of diverse molecular scaffolds.
Caption: Relationship between structure and applications.
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Pharmaceutical Synthesis: The incorporation of the difluoromethyl group is a common strategy in modern drug design to enhance pharmacokinetic properties.[1] This building block can be used to synthesize fluorinated analogues of existing drugs or novel chemical entities. Fluorine-containing amino acids, for example, are increasingly prominent in new drug candidates.[2] The keto-ester can be transformed into various heterocyclic systems, which are common scaffolds in many pharmaceuticals.
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of herbicides and pesticides. Fluorinated β-keto esters are precursors to compounds like 2-arylpyrimidines, which have herbicidal activity.[7]
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Advanced Materials: The unique electronic properties imparted by fluorine atoms make such building blocks potentially useful in the synthesis of specialized polymers and materials.[8]
Safety and Handling
While specific GHS data for Methyl 2,2-difluoro-3-oxopentanoate is not detailed, related fluorinated and non-fluorinated keto esters are classified with certain hazards. For instance, Methyl 2-fluoro-3-oxopentanoate is listed as a flammable liquid and vapor.[9][10] The non-fluorinated analogue, Methyl 2-methyl-3-oxopentanoate, is listed as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[11]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place under an inert atmosphere, as the compound may be sensitive to moisture and heat.[10]
Conclusion
Methyl 2,2-difluoro-3-oxopentanoate stands out as a highly valuable and versatile fluorinated building block. Its synthesis, primarily through the electrophilic fluorination of its β-keto ester precursor, is accessible through modern synthetic methods. The strategic placement of the gem-difluoro group provides a powerful tool for medicinal chemists and material scientists to modulate molecular properties, leading to the development of improved pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in chemical innovation.
References
- ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). (2025).
- Methyl 2-fluoro-3-oxopentano
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Methyl 2-methyl-3-oxopentano
- Organic Syntheses Procedure. Organic Syntheses.
- Methyl 2-fluoro-3-oxopentano
- Methyl 2-Fluoro-3-oxopentano
- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenol
- Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry.
- Methyl 2,2-difluoro-3-oxopentano
- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. (2024).
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed.
- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.
- Synthesis of α‐fluoro‐β‐keto ester derivatives 6.
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI.
- Organic Syntheses Procedure. Organic Syntheses.
- EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
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